molecular formula C20H16ClNO4S B1393890 Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate CAS No. 1182284-29-2

Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate

Cat. No. B1393890
M. Wt: 401.9 g/mol
InChI Key: KDXLVOBOQRJJAK-UHFFFAOYSA-N
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Description

Methyl benzoate is a common moiety in many compounds and is formed by the condensation of methanol and benzoic acid . The biphenyl component, which consists of two benzene rings connected by a single bond, is also a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of methyl benzoate has been analyzed using Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy .


Chemical Reactions Analysis

Methyl benzoate can undergo various reactions at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, as illustrated by acid-catalyzed nitration with nitric acid .


Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The physical and chemical properties of a compound can be influenced by the presence of functional groups and the overall structure of the molecule.

Scientific Research Applications

  • Acaricide Applications : A study by Kimura and Hourai (2005) describes a compound similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate, noting its application as an acaricide, a substance used for killing mites and ticks (Kimura & Hourai, 2005).

  • Intermediate in Tianeptine Synthesis : Yang Jian-she (2009) explored the synthesis of a related compound as an intermediate in producing Tianeptine, an antidepressant. This highlights the role of such compounds in pharmaceutical synthesis (Yang Jian-she, 2009).

  • Antimicrobial Activity and Molecular Docking : Vetrivelan (2019) investigated a derivative of sulfonamide, which includes methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, a compound similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate. This study focused on its antimicrobial activity and potential as an inhibitor in molecular docking studies (Vetrivelan, 2019).

  • 4-Chlorobenzoate Metabolism : Research by Arensdorf and Focht (1995) into the bacterial degradation of biphenyl and polychlorinated biphenyls involved compounds similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate. This study is important for understanding environmental biodegradation processes (Arensdorf & Focht, 1995).

  • Potential Antimicrobial Agent and Penicillin-Binding Protein Inhibition : A study by Murugavel et al. (2016) on a related compound emphasized its antimicrobial properties and potential as a penicillin-binding protein inhibitor (Murugavel et al., 2016).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, methyl benzoate may cause slight irritation to skin, eyes, and mucous membranes and may be slightly toxic if ingested .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For instance, due to their structural diversity and biological activity, biphenyl compounds are of interest in the development of new drugs and materials .

properties

IUPAC Name

methyl 4-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-26-20(23)16-4-10-18(11-5-16)22-27(24,25)19-12-6-15(7-13-19)14-2-8-17(21)9-3-14/h2-13,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXLVOBOQRJJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166789
Record name Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate

CAS RN

1182284-29-2
Record name Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182284-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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